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Compound of Interest

Compound Name: FF-10502

Cat. No.: B1672653

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: FF-10502 is an investigational pyrimidine nucleoside antimetabolite, structurally
analogous to gemcitabine, that has demonstrated promising antitumor activity in preclinical and
clinical settings. This technical guide provides a comprehensive overview of the current
understanding of FF-10502's antitumor spectrum, mechanism of action, and key experimental
findings. The information is tailored for researchers, scientists, and drug development
professionals, with a focus on quantitative data, detailed experimental protocols, and visual
representations of its molecular pathways and experimental workflows.

Antitumor Spectrum of FF-10502

FF-10502 has shown significant activity against a range of solid tumors, with a particular
emphasis on pancreatic cancer and biliary tract cancers. Preclinical evidence also suggests
potential efficacy in other solid malignancies. To date, there is limited publicly available
information on the activity of FF-10502 in hematological malignancies.

Solid Tumors

Pancreatic Cancer:In vitro studies have demonstrated the cytotoxic effects of FF-10502 on
various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50)
values, which represent the drug concentration required to inhibit the growth of 50% of cancer
cells, are summarized in the table below.[1]
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Cell Line IC50 (nM)
BxPC-3 59.9
SUIT-2 39.6
Capan-1 68.2

MIA PaCa-2 3314

In vivo studies using mouse xenograft models with the human pancreatic cancer cell line
Capan-1 have shown that FF-10502 suppresses tumor growth in a dose-dependent manner.[2]
Furthermore, in an orthotopic implantation model using SUIT-2 cells, FF-10502 treatment led to
tumor regression and reduced metastasis, resulting in improved survival compared to
gemcitabine.[1][3] Notably, FF-10502 demonstrated complete tumor growth suppression in two
patient-derived xenograft models of gemcitabine-resistant pancreatic cancer.[1][3]

Biliary Tract and Other Solid Tumors: A Phase 1/2a clinical trial (NCT02661542) evaluated the
safety and efficacy of FF-10502 in patients with advanced solid tumors.[4][5][6][7][8] The study
established a recommended Phase 2 dose of 90 mg/m?2.[4][5][6]

The trial included expansion cohorts for patients with cholangiocarcinoma, gallbladder cancer,
and other solid tumors.[4][5] Confirmed partial responses were observed in patients with
gemcitabine-refractory tumors, including:[4][5][6]

e Three patients with cholangiocarcinoma
o One patient with gallbladder cancer
o One patient with urothelial cancer

For patients with cholangiocarcinoma, the median progression-free survival was 24.7 weeks,
and the median overall survival was 39.1 weeks.[4][5][6] The clinical trial also enrolled patients
with ovarian, prostate, non-small cell lung cancer (NSCLC), and squamous cell carcinoma of
the head and neck (SCCHN).[7] A news release also mentioned potent anticancer effects of
FF-10502 in preclinical models of lung, ovarian, and bladder cancers.[9]

Hematological Malignancies
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Currently, there is a lack of specific preclinical or clinical data on the antitumor activity of FF-
10502 in hematological malignancies. A separate investigational agent, FF-10501, has been
studied for relapsed or refractory blood tumors, suggesting that FF-10502's development is
primarily focused on solid tumors.[9]

Mechanism of Action: Inhibition of DNA Polymerase
B and Targeting Dormant Cells

FF-10502 exerts its anticancer effects through a distinct mechanism of action that involves the
inhibition of DNA synthesis and the targeting of dormant, or quiescent, cancer cells.[1][3]

Dual Inhibition of DNA Polymerases

Similar to gemcitabine, FF-10502 is a pyrimidine nucleoside antimetabolite that, once
intracellularly phosphorylated to its active triphosphate form, inhibits DNA synthesis.[1][2]
However, a key differentiator is its potent inhibition of DNA polymerase 3 (Pol 3), an enzyme
crucial for the base excision repair (BER) pathway.[1][3] The BER pathway is responsible for
repairing single-base DNA damage caused by oxidation and alkylation. By inhibiting Pol (3, FF-
10502 compromises the cancer cell's ability to repair DNA damage, leading to the accumulation
of cytotoxic lesions.
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Mechanism of Action of FF-10502
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Caption: Intracellular activation and dual inhibitory mechanism of FF-10502.
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Activity Against Dormant Cancer Cells

A novel aspect of FF-10502's mechanism is its activity against dormant cancer cells, which are
often resistant to conventional chemotherapy.[1][3] In preclinical models, serum starvation was
used to induce a dormant state in pancreatic cancer cells. These dormant cells showed
resistance to gemcitabine, even in combination with DNA damaging agents. In contrast, FF-
10502, particularly when combined with DNA damaging agents, induced significant cell death
in these dormant cells.[1][3] This effect is attributed to the potent inhibition of DNA polymerase
B, which prevents the repair of DNA damage in these otherwise non-proliferating cells.[3]

FF-10502 Overcomes Dormancy-Mediated Chemoresistance
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Caption: FF-10502's activity on dormant cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the
preclinical and clinical evaluation of FF-10502.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of FF-10502 in various
cancer cell lines.

Protocol Summary (based on Mima et al., 2018):

o Cell Culture: Human pancreatic cancer cell lines (BXPC-3, SUIT-2, Capan-1, MIA PaCa-2)
are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to
adhere overnight.

e Drug Treatment: Cells are treated with a serial dilution of FF-10502 (e.g., 0.1 nM to 10 uM)
for 72 hours.

o Cell Viability Assessment: Cell viability is measured using a commercial ATP-based assay
(e.g., CellTiter-Glo). Luminescence is read using a plate reader.

o Data Analysis: The IC50 values are calculated from the dose-response curves using
appropriate software.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of FF-10502 in animal models.
Protocol Summary (based on Mima et al., 2018):
e Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu) are used.

o Tumor Cell Implantation: Human pancreatic cancer cells (e.g., Capan-1) are subcutaneously
injected into the flank of the mice. For orthotopic models, cells (e.g., SUIT-2) are implanted
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into the pancreas.

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

» Drug Administration: Once tumors reach a certain volume, mice are randomized into
treatment and control groups. FF-10502 is administered intravenously (e.g., 120-480 mg/kg,
once weekly for 4 weeks).

» Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in
the treated groups to the control group. Survival is also monitored.

Phase 1/2a Clinical Trial

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of FF-
10502 in patients with advanced solid tumors.

Protocol Summary (based on Janku et al., 2023):[5]

Patient Population: Patients with inoperable, metastatic solid tumors refractory to standard
therapies.

o Study Design: Open-label, single-arm, 3+3 dose-escalation design followed by expansion
cohorts.

e Drug Administration: FF-10502 is administered intravenously on days 1, 8, and 15 of a 28-
day cycle. Doses are escalated from 8 to 135 mg/mz2.

o Safety and Tolerability Assessment: Monitoring of adverse events, dose-limiting toxicities
(DLTs), and determination of the maximum tolerated dose (MTD).

» Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria.
Progression-free survival and overall survival are also assessed.

o Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profile of
FF-10502.
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FF-10502 Clinical Trial Workflow (Phase 1/2a)
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Caption: Workflow of the Phase 1/2a clinical trial of FF-10502.
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Conclusion

FF-10502 is a promising pyrimidine antimetabolite with a distinct mechanism of action that
differentiates it from gemcitabine. Its potent inhibition of DNA polymerase 3 and its activity
against dormant cancer cells suggest its potential to overcome chemoresistance. Clinical data
has demonstrated encouraging antitumor activity in heavily pretreated patients with advanced
solid tumors, particularly cholangiocarcinoma. Further investigation into the full antitumor
spectrum and the development of predictive biomarkers will be crucial in defining the optimal
clinical application of FF-10502.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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